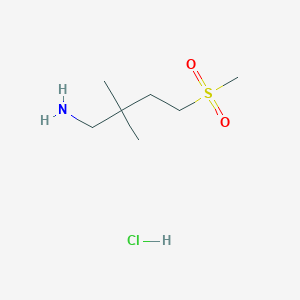

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride

説明

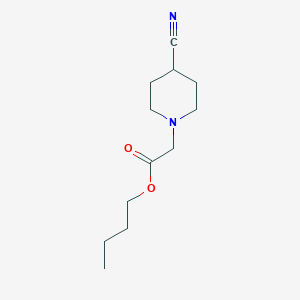

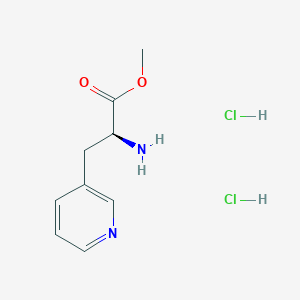

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1333901-40-8 . It has a molecular weight of 215.74 . The IUPAC name for this compound is 2,2-dimethyl-4-(methylsulfonyl)-1-butanamine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride is1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride include its molecular weight (215.74), its physical form (powder), and its storage temperature (room temperature) .科学的研究の応用

Synthesis and Chemical Applications

Synthesis of Taurine Derivatives : A method was developed using the 'safety-catch' principle for protecting sulfonic acids, leading to protected derivatives of taurine. This involves the reaction of certain compounds with chloroethanesulfonyl chloride, which includes processes related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Seeberger, Griffin, Hardcastle, & Golding, 2007).

Effective Density Measurements of Aminium Chloride Nanoparticles : Research demonstrates the effective density measurements of methanesulfonate and aminium salts, including those related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride. This is crucial for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors (Perraud, Smith, & Olfert, 2023).

Water-Solvent Method for Tosylation and Mesylation : A method for the tosylation and methanesulfonylation of primary alcohols was developed, using catalysts like N,N-dimethylbutylamine and triethylamine, which might intersect with the chemistry of 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Morita, Nakatsuji, Misaki, & Tanabe, 2005).

Environmental and Analytical Chemistry

Particle Formation from Methanesulfonic Acid and Amines : A study explores how methanesulfonic acid reacts with amines and ammonia to form particles, relevant to environmental chemistry and potentially related to compounds like 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Chen & Finlayson‐Pitts, 2017).

Effect of Anion Fluorination in Ionic Liquids : This research offers insights into the impact of anion fluorination on physical properties of bis(methanesulfonyl)amide salts, which can inform the understanding of similar compounds like 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Pringle, Golding, Baranyai, Forsyth, Deacon, Scott, & Macfarlane, 2003).

OH-Radical-Induced Oxidation of Methanesulfinic Acid : This study investigates the reactions of methanesulfonyl radical, which is a chemical process that might have parallels in studies involving 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Advanced Synthesis Techniques

New Particle Formation from Methanesulfonic Acid and Amines/Ammonia : Research on the temperature dependence of particle formation from methanesulfonic acid reactions with various amines, which may include or relate to compounds similar to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Chen, Elm, Xie, Chen, Niu, & Vehkamäki, 2020).

Amine–Amine Exchange in Aminium–Methanesulfonate Aerosols : Studies on the displacement of amines in methanesulfonate salt particles and their molecular-level understanding, which could provide insights into the behavior of related compounds (Dawson, Varner, Perraud, Ezell, Wilson, Zelenyuk, Gerber, & Finlayson‐Pitts, 2014).

Methane Sulfonic Acid-Enhanced Formation of Molecular Clusters : Investigation into the effect of methane sulfonic acid on sulfuric acid and dimethyl amine-based cluster formation rates, relevant to aerosol science and potentially related to 4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride (Bork, Elm, Olenius, & Vehkamäki, 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

特性

IUPAC Name |

2,2-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S.ClH/c1-7(2,6-8)4-5-11(3,9)10;/h4-6,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVAZOVEJMSJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

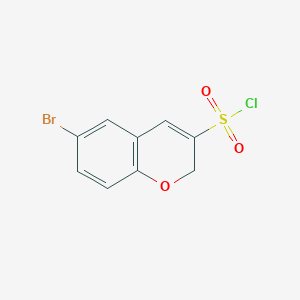

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)